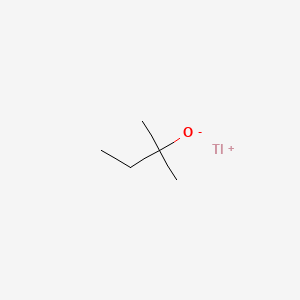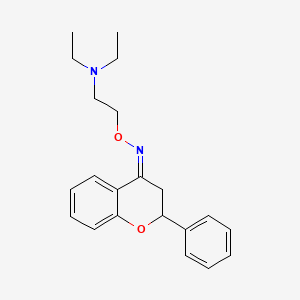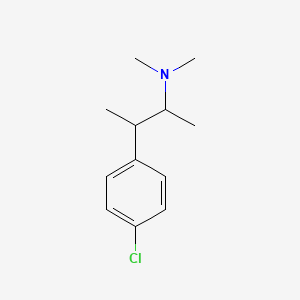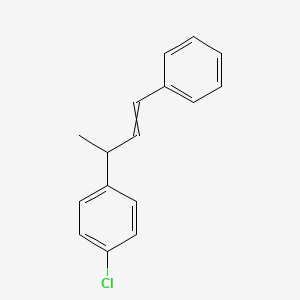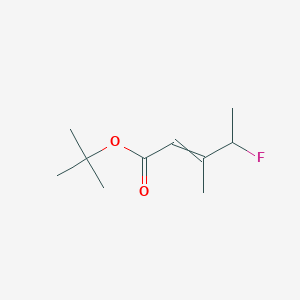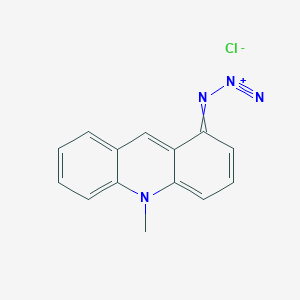
1-Azido-10-methylacridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-10-methylacridinium chloride is a chemical compound known for its unique properties and applications in various scientific fields. It belongs to the class of acridinium compounds, which are widely studied for their chemiluminescent properties. This compound is particularly interesting due to its azido group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-10-methylacridinium chloride can be synthesized through a series of chemical reactions involving the introduction of the azido group to the acridinium core. One common method involves the reaction of 10-methylacridinium chloride with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-10-methylacridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted acridinium compounds.
Reduction: 10-methylacridinium amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-Azido-10-methylacridinium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-azido-10-methylacridinium chloride involves its interaction with molecular targets through its azido and acridinium groups. The azido group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The acridinium core can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems .
Comparison with Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Comparison: 1-Azido-10-methylacridinium chloride is unique due to the presence of the azido group, which imparts distinct reactivity compared to other acridinium compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Properties
CAS No. |
78276-12-7 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
1-diazonioimino-10-methylacridine;chloride |
InChI |
InChI=1S/C14H11N4.ClH/c1-18-13-7-3-2-5-10(13)9-11-12(16-17-15)6-4-8-14(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
BTPYIFQDAOVNEK-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=CC=CC3=N[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




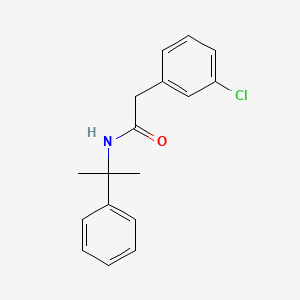
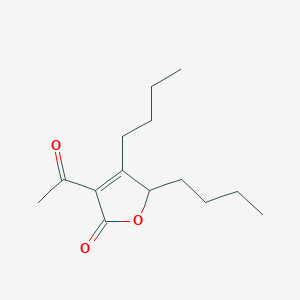
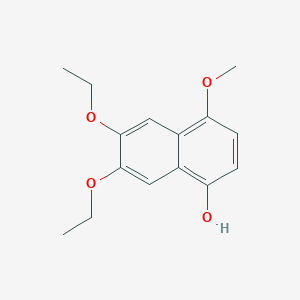
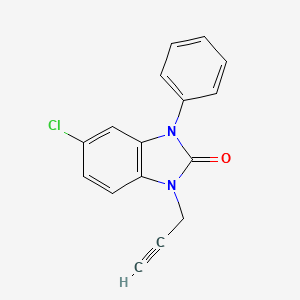

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
